molecular formula C22H18ClN5O4S B2834948 methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251629-74-9

methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No. B2834948
CAS RN: 1251629-74-9
M. Wt: 483.93
InChI Key: RVYFHVXFBBZBOF-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Benzoates are derivatives of benzoic acid and are commonly used in food preservation due to their antimicrobial properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a triazole ring attached to a pyrazine ring, with various functional groups attached, including a methyl group, a chlorobenzyl group, and a benzoate group . The exact structure would need to be confirmed with techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. Triazoles can participate in a variety of reactions, including nucleophilic substitutions and reductions . Benzoates can undergo reactions typical of esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Triazoles generally have good thermal and chemical stability .

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents . This interaction can disrupt the normal functioning of DNA, inhibiting processes such as replication and transcription, which can lead to cell death .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and separate, disrupting the processes of replication and transcription . The compound’s [1,2,4]triazolo[4,3-a]quinoxaline moiety is likely key to this intercalation .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can inhibit the synthesis of proteins and enzymes necessary for cell growth and division . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The exact pathways affected can vary depending on the specific cell type .

Pharmacokinetics

For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico ADMET profiles . .

Result of Action

The result of the compound’s action is the inhibition of cell growth and induction of cell death . This is achieved through the disruption of DNA function, leading to the inhibition of replication and transcription processes . This can result in cell cycle arrest and the initiation of apoptosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some triazoles and benzoates are associated with health risks, but these risks can vary widely between different compounds .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its potential applications in areas such as medicine or agriculture .

properties

IUPAC Name

methyl 3-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4S/c1-32-21(30)15-3-2-4-17(11-15)25-18(29)12-28-22(31)27-10-9-24-20(19(27)26-28)33-13-14-5-7-16(23)8-6-14/h2-11H,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYFHVXFBBZBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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